1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolo-pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidine moiety: This step involves the addition of a pyrrolidine derivative to the triazolo-pyrazine core.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of triazolo-pyrazine derivatives and their interactions with biological targets.
Material Science: Due to its unique structure, this compound can be used in the development of new materials with specific properties, such as thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In cancer research, it may inhibit specific kinases or other proteins involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also contain a triazolo ring fused to a nitrogen-containing heterocycle and have shown similar biological activities, including antibacterial and anticancer properties.
Pyrrolopyrazine derivatives: These compounds share the pyrrolidine and pyrazine moieties and have been investigated for their potential as therapeutic agents.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are structurally similar and have been studied for their antibacterial and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C11H13N5O2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-16-9(4-12-14-16)10(13-7)15-3-2-8(6-15)11(17)18/h4-5,8H,2-3,6H2,1H3,(H,17,18) |
InChI Key |
ARTKSCFTPZGABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.